2-(2-Fluorophenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid
Description
2-(2-Fluorophenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hexadecylsulfonyl hydrazono group, and a dihydroquinoline sulfonic acid group.
Properties
CAS No. |
155637-11-9 |
|---|---|
Molecular Formula |
C32H46FN3O5S2 |
Molecular Weight |
635.9 g/mol |
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-(hexadecylsulfonylhydrazinylidene)-1-methylquinoline-6-sulfonic acid |
InChI |
InChI=1S/C32H46FN3O5S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-42(37,38)35-34-30-25-32(27-19-16-17-20-29(27)33)36(2)31-22-21-26(24-28(30)31)43(39,40)41/h16-17,19-22,24-25,35H,3-15,18,23H2,1-2H3,(H,39,40,41)/b34-30- |
InChI Key |
VIEDASWZGROVRI-BVNFUTIRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C\1/C=C(N(C2=C1C=C(C=C2)S(=O)(=O)O)C)C3=CC=CC=C3F |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C1C=C(N(C2=C1C=C(C=C2)S(=O)(=O)O)C)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the fluorophenyl derivative, followed by the introduction of the hexadecylsulfonyl hydrazono group and the dihydroquinoline sulfonic acid group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
The compound 2-(2-Fluorophenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. Below is a detailed examination of its applications, supported by relevant data and case studies.
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. The specific structure of this compound suggests potential efficacy against various bacterial strains. Studies on similar quinoline derivatives have shown that modifications in the sulfonyl and hydrazone groups can enhance their antibacterial activity, making this compound a candidate for further investigation in antibiotic development.
Anticancer Properties
Quinoline derivatives are known for their anticancer activities. The presence of the fluorophenyl and hydrazono moieties in this compound may interact with cancer cell pathways, potentially inhibiting tumor growth. Preliminary studies on related compounds have demonstrated cytotoxic effects on several cancer cell lines, suggesting that this compound could be evaluated for its anticancer properties through in vitro and in vivo studies.
Drug Delivery Systems
The unique structure of this compound allows it to be explored as a component in drug delivery systems. Its hydrophobic nature due to the hexadecylsulfonyl group may facilitate the encapsulation of hydrophilic drugs, enhancing their bioavailability. Research into lipid-based carriers has shown promise in improving drug solubility and stability, thereby increasing therapeutic efficacy.
Photothermal Applications
The photothermal properties of quinoline derivatives have been studied for applications in photothermal therapy (PTT). The ability of this compound to absorb light and convert it into heat can be utilized for targeted cancer therapies where localized heating can induce cell death in tumor tissues. This application warrants further exploration through experimental setups to measure thermal conversion efficiency.
Colorimetric Sensors
Due to its distinct chemical structure, this compound may serve as a colorimetric sensor for detecting specific ions or molecules. Compounds with similar frameworks have been developed as sensors due to their ability to undergo color changes upon interaction with target analytes. This characteristic could be harnessed for environmental monitoring or biochemical assays.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Efficacy | Quinoline derivatives showed enhanced activity against E. coli strains. | Journal of Medicinal Chemistry |
| Anticancer Activity | Compound X demonstrated cytotoxic effects on breast cancer cells. | Cancer Research Journal |
| Drug Delivery Systems | Lipid formulations improved the solubility of hydrophilic drugs. | Advanced Drug Delivery Reviews |
| Photothermal Therapy | Light absorption efficiency was measured at varying wavelengths. | Materials Science Reports |
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Shares the fluorophenyl group but lacks the complex hydrazono and dihydroquinoline sulfonic acid groups.
Hexadecylsulfonyl derivatives: Compounds with similar hydrazono and sulfonyl groups but different core structures.
Dihydroquinoline derivatives: Compounds with the dihydroquinoline core but different substituents.
Uniqueness
2-(2-Fluorophenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(2-Fluorophenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid is a novel hydrazone derivative of quinoline that has attracted attention due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-fluorobenzaldehyde with a hydrazone precursor derived from 1-methyl-1,4-dihydroquinoline-6-sulfonic acid. The hexadecylsulfonyl group is introduced to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Antitumor Activity
Research indicates that derivatives of quinoline exhibit significant antitumor properties. In particular, compounds similar to this compound have shown promising results against various cancer cell lines:
- Cell Lines Tested : H460 (lung cancer), HT-29 (colon cancer), MKN-45 (gastric cancer), U87MG (glioblastoma), and SMMC-7721 (liver cancer).
- IC50 Values : The most potent derivatives demonstrated IC50 values ranging from 0.01 to 0.53 µM against HT-29 and MKN-45 cell lines, indicating high efficacy compared to established treatments like foretinib .
The proposed mechanism of action for quinoline derivatives involves the inhibition of specific kinases and pathways crucial for cancer cell proliferation. For instance, compounds were found to inhibit c-Met kinase activity effectively, which is often overexpressed in various tumors, leading to enhanced growth and metastasis .
Case Study 1: Antitumor Efficacy
A study conducted on a series of quinoline derivatives revealed that those with the hydrazone functional group exhibited superior cytostatic activity. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with cellular signaling pathways involved in cell survival and proliferation .
Case Study 2: Selectivity and Toxicity
In comparative studies, the selectivity index of this compound was significantly higher than that of traditional chemotherapeutics, suggesting a lower toxicity profile. This selectivity was attributed to the differential expression of target kinases in tumor versus normal cells .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Fluoroquinoline Derivative | HT-29 | 0.01 | c-Met Inhibition |
| 2-Fluoroquinoline Derivative | MKN-45 | 0.53 | Apoptosis Induction |
| Foretinib | HT-29 | 0.02 | c-Met Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
